CP 100356
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 100356 involves multiple steps, starting with the preparation of the isoquinoline and quinazoline derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: CP 100356 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties and interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce isoquinoline derivatives .
Scientific Research Applications
CP 100356 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it helps in understanding the role of multidrug resistance proteins in cellular processes. In medicine, this compound is used to investigate the efficacy of drugs in overcoming resistance mechanisms. In the industry, it is employed in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
CP 100356 exerts its effects by inhibiting the activity of multidrug resistance protein 1 (P-glycoprotein). This protein is responsible for transporting various substances across cellular membranes. By inhibiting its activity, this compound prevents the efflux of drugs from cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the ATP-binding cassette transporter family, which regulates the transport of molecules across cell membranes .
Comparison with Similar Compounds
Similar Compounds:
- Valspodar
- Tariquidar
- Elacridar
- Zosuquidar hydrochloride
- Ko143 hydrate
Uniqueness: CP 100356 is unique in its dual inhibitory properties, targeting both multidrug resistance protein 1 and breast cancer resistance protein. This dual inhibition makes it a valuable tool in studying drug resistance mechanisms and developing strategies to overcome them .
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMZZFZYBXDSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162139 |
Source
|
Record name | CP 100356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142716-85-6 |
Source
|
Record name | CP 100356 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142716856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP 100356 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.